molecular formula C9H6F3NO B1610666 2-(2,2,2-Trifluoroethoxy)benzonitrile CAS No. 56935-77-4

2-(2,2,2-Trifluoroethoxy)benzonitrile

Cat. No.: B1610666
CAS No.: 56935-77-4
M. Wt: 201.14 g/mol
InChI Key: OESUQEWLLMDSDL-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)benzonitrile is a versatile small molecule scaffold used in various chemical and industrial applications. It is characterized by the presence of a trifluoroethoxy group attached to a benzonitrile core, which imparts unique chemical properties to the compound .

Scientific Research Applications

2-(2,2,2-Trifluoroethoxy)benzonitrile has a wide range of scientific research applications, including:

Safety and Hazards

The safety data sheet for a similar compound, “2-(2,2,2-Trifluoroethoxy)phenylboronic acid”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and may cause respiratory irritation . Always handle chemicals with appropriate safety precautions.

Mechanism of Action

Target of Action

The primary targets of 2-(2,2,2-Trifluoroethoxy)benzonitrile are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles.

Biochemical Pathways

The biochemical pathways affected by this compound are yet to be determined

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethoxy)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the trifluoroethoxy group.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethoxy)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include lithium dialkylamides, which facilitate the formation of difluorovinyl ethers and phenylthioynamines . Reaction conditions typically involve the use of inert atmospheres and controlled temperatures to ensure the desired product formation.

Major Products Formed

Major products formed from the reactions of this compound include difluorovinyl ethers and phenylthioynamines, which are valuable intermediates in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,2,2-Trifluoroethoxy)benzonitrile include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the trifluoroethoxy group and the benzonitrile core. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)6-14-8-4-2-1-3-7(8)5-13/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESUQEWLLMDSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514824
Record name 2-(2,2,2-Trifluoroethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56935-77-4
Record name 2-(2,2,2-Trifluoroethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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